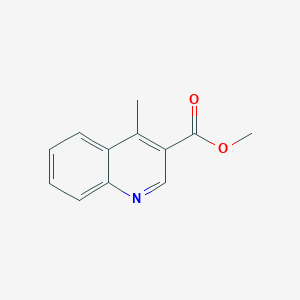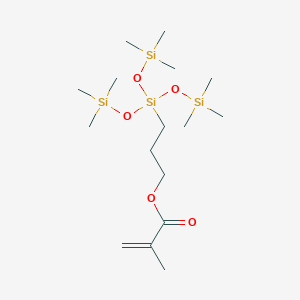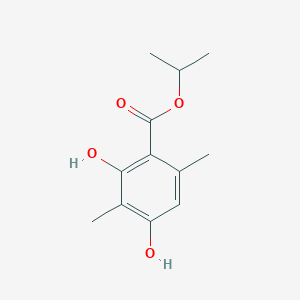
5-Amino-1,1-dimethylhexyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,1-dimethylhexyl dihydrogen phosphate, also known as ADHP, is a chemical compound that has been widely used in scientific research due to its unique properties. ADHP is a zwitterionic surfactant that has both positive and negative charges, making it an excellent candidate for various applications in biochemistry and biophysics.
Mecanismo De Acción
5-Amino-1,1-dimethylhexyl dihydrogen phosphate acts as a zwitterionic surfactant, meaning it has both positive and negative charges. The positive charge interacts with the negatively charged head groups of phospholipids, while the negative charge interacts with the positively charged amino acid residues of proteins. This interaction leads to the solubilization of membrane proteins and the stabilization of their native conformation.
Efectos Bioquímicos Y Fisiológicos
5-Amino-1,1-dimethylhexyl dihydrogen phosphate has been shown to have minimal effects on the biochemical and physiological properties of proteins. Studies have shown that 5-Amino-1,1-dimethylhexyl dihydrogen phosphate does not affect the enzymatic activity or stability of proteins. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate also does not affect the lipid composition or fluidity of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in lab experiments is its ability to solubilize membrane proteins and stabilize their native conformation. This property makes it easier to study the structure and function of membrane proteins. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate is also easy to use and can be readily prepared in the lab.
However, there are some limitations to using 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in lab experiments. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate has limited solubility in nonpolar solvents, which can limit its use in some experiments. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can also interfere with some assays, such as the Bradford assay, which is commonly used to quantify protein concentration.
Direcciones Futuras
There are several future directions for the use of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in scientific research. One possible direction is the development of new surfactants with improved properties. Researchers are currently working on developing surfactants that can solubilize membrane proteins more efficiently and have fewer limitations than 5-Amino-1,1-dimethylhexyl dihydrogen phosphate.
Another future direction is the application of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in drug delivery. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can form micelles, which can encapsulate hydrophobic drugs and improve their solubility. Researchers are currently exploring the use of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate micelles for the delivery of anticancer drugs and other therapeutics.
Conclusion:
5-Amino-1,1-dimethylhexyl dihydrogen phosphate is a zwitterionic surfactant that has been widely used in scientific research due to its unique properties. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can solubilize membrane proteins and stabilize their native conformation, making it easier to study their structure and function. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate has minimal effects on the biochemical and physiological properties of proteins and does not affect the lipid composition or fluidity of cell membranes. While there are limitations to using 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in lab experiments, there are several future directions for its use in scientific research, including the development of new surfactants and the application of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate in drug delivery.
Métodos De Síntesis
The synthesis of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate involves the reaction of 5-amino-1,1-dimethylhexylamine with phosphoric acid. The reaction is carried out in an aqueous solution, and the pH is adjusted to around 7 to facilitate the formation of the zwitterionic surfactant. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
5-Amino-1,1-dimethylhexyl dihydrogen phosphate has been widely used in various scientific research fields due to its unique properties. One of the most significant applications of 5-Amino-1,1-dimethylhexyl dihydrogen phosphate is in the study of membrane proteins. Membrane proteins are essential components of cell membranes, and they play a crucial role in various cellular processes. However, the study of membrane proteins is challenging due to their hydrophobic nature. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can solubilize membrane proteins and stabilize their native conformation, making it easier to study their structure and function.
5-Amino-1,1-dimethylhexyl dihydrogen phosphate has also been used in the study of protein-lipid interactions. Lipids are essential components of cell membranes, and they interact with proteins to regulate various cellular processes. 5-Amino-1,1-dimethylhexyl dihydrogen phosphate can mimic the properties of cell membranes and facilitate the study of protein-lipid interactions.
Propiedades
Número CAS |
18864-28-3 |
|---|---|
Nombre del producto |
5-Amino-1,1-dimethylhexyl dihydrogen phosphate |
Fórmula molecular |
C8H20NO4P |
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
(6-amino-2-methylheptan-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C8H20NO4P/c1-7(9)5-4-6-8(2,3)13-14(10,11)12/h7H,4-6,9H2,1-3H3,(H2,10,11,12) |
Clave InChI |
JUFGOWAGSGRBGQ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)OP(=O)(O)O)N |
SMILES canónico |
CC(CCCC(C)(C)OP(=O)(O)O)N |
Otros números CAS |
19231-24-4 18864-28-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




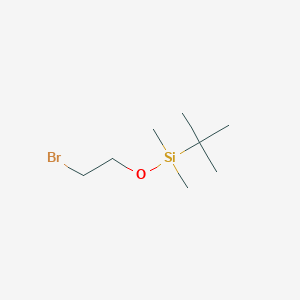
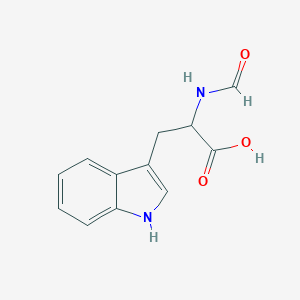



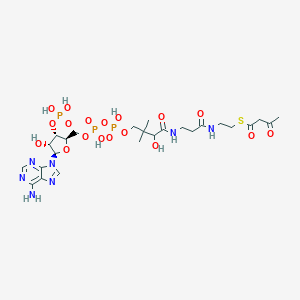

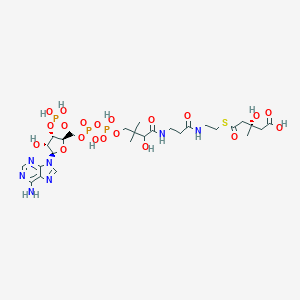
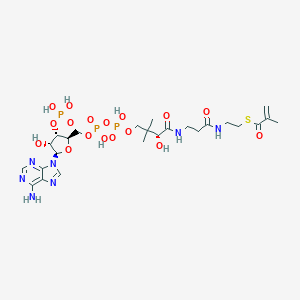
![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)
